molecular formula C13H13BrN2O B1444898 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline CAS No. 1306066-43-2

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B1444898
CAS No.: 1306066-43-2
M. Wt: 293.16 g/mol
InChI Key: OANLYHOBMMMJCC-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the molecular formula C13H13BrN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridin-3-ylmethyl group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline typically involves the following steps:

    Bromination: The starting material, 2-methoxyaniline, undergoes bromination to introduce a bromine atom at the 5-position.

    N-alkylation: The brominated intermediate is then subjected to N-alkylation using pyridin-3-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxyaniline: A precursor in the synthesis of the target compound.

    5-bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative with similar reactivity.

    5-bromo-2-methoxy-3-nitropyridine: A related compound with a nitro group instead of an aniline moiety.

Uniqueness

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of both a bromine atom and a pyridin-3-ylmethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-methoxy-N-(pyridin-3-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-13-5-4-11(14)7-12(13)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLYHOBMMMJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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